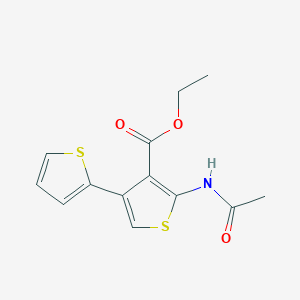

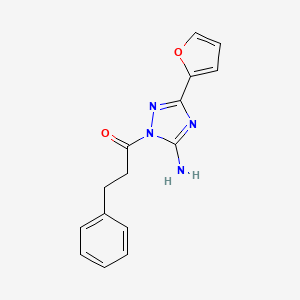

ethyl 5'-(acetylamino)-2,3'-bithiophene-4'-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to ethyl 5'-(acetylamino)-2,3'-bithiophene-4'-carboxylate involves multi-step reactions, including the use of acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine. These reactions yield products with novel fluorescence properties (Guo Pusheng, 2009). Additionally, ring-closing metathesis and diastereoselective Grignard reactions have been employed for the diastereoselective synthesis of related compounds, demonstrating the versatility of synthetic approaches (Xin Cong & Z. Yao, 2006).

Molecular Structure Analysis

The molecular structures of compounds analogous to ethyl 5'-(acetylamino)-2,3'-bithiophene-4'-carboxylate have been elucidated using techniques such as X-ray diffraction. For instance, ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate has been characterized, revealing its orthorhombic space group and intermolecular hydrogen bonding patterns, which contribute to its stability (Liang Xiao-lon, 2015).

Chemical Reactions and Properties

The chemical behavior of related compounds includes reactions with various electrophiles yielding good to excellent yields, highlighting the reactivity and potential for functional group modification. An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate showcases the controlled introduction of functional groups into the molecule (D. J. Burkhart et al., 2001).

Physical Properties Analysis

Physical properties such as solubility, stability, and acid-base behavior of similar compounds have been extensively studied. For instance, the physicochemical properties and complex formation of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been explored, providing insights into their behavior in different environments (L. Chekanova et al., 2014).

Chemical Properties Analysis

The reactivity towards various chemical transformations is a key aspect of these compounds. Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been N-acylated and form 2-aminoalkyloxazole-5-carboxylates under specific conditions, showcasing the potential for creating a variety of derivatives with different functional groups (M. Cox et al., 2003).

properties

IUPAC Name |

ethyl 2-acetamido-4-thiophen-2-ylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S2/c1-3-17-13(16)11-9(10-5-4-6-18-10)7-19-12(11)14-8(2)15/h4-7H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXDPAMTMJHHDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Acetylamino-[2,3']bithiophenyl-4'-carboxylic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5616024.png)

![4-{1-[2-(dimethylamino)benzoyl]piperidin-3-yl}benzoic acid](/img/structure/B5616031.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5616054.png)

![N~4~-[2-(benzyloxy)ethyl]-5-ethyl-6-methylpyrimidine-2,4-diamine](/img/structure/B5616055.png)

![2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5616075.png)

![ethyl 4-[(3S*,4S*)-3-hydroxy-4-(4-morpholinyl)-1-pyrrolidinyl]-1-piperidinecarboxylate](/img/structure/B5616078.png)

![3-{(3R*,4S*)-4-(dimethylamino)-1-[(4-fluoro-2-methylphenyl)acetyl]piperidin-3-yl}propanoic acid](/img/structure/B5616083.png)

![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone](/img/structure/B5616088.png)

![1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5616093.png)